3,4-Dimethoxy-N-methylphenethylamine hydrochloride
Overview
Description
3,4-Dimethoxy-N-methylphenethylamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123409. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacology and Toxicology of Hallucinogens
Research on 3,4-Dimethoxy-N-methylphenethylamine hydrochloride and its analogs has contributed significantly to understanding the pharmacology and toxicology of hallucinogens. One study examined the effects of mescaline and its analogs, including 3,4-dimethoxy-β-phenylethylamine (a closely related compound), on various animal species. This research helped delineate the structural modifications in mescaline that alter pharmacologic activity, such as potency changes due to the removal of methoxy groups or N-demethylation and increased potency with alpha substitution or the introduction of methylenedioxy groups (Hardman, Haavik, & Seevers, 1973).
Serotonergic Hallucinogens and Toxicity
Another study focused on the serotonergic hallucinogens, particularly the 2,5-dimethoxy-substituted phenethylamines, which include compounds structurally related to this compound. This research highlighted the role of 5-HT2A receptor activation in mediating the effects of hallucinogens and discussed the toxicity and potential therapeutic applications of these compounds (Halberstadt, 2017).
Dietary Supplements and Adulteration Issues
The presence and regulation of phenethylamines (PEAs) in dietary supplements have been a significant area of concern. A review addressing the adulteration of dietary supplements with PEAs, including synthetic variants similar to this compound, outlined the challenges faced by regulatory authorities in ensuring the safety of these products. This work emphasized the need for rigorous quality control and safety evaluations to protect consumers from potentially harmful adulterated supplements (Pawar & Grundel, 2017).
Psychoactive Drug Research
Research on psychoactive drugs, including this compound and its analogs, has explored their potential therapeutic applications, such as in treating alcohol use disorder, anxiety associated with autism, and posttraumatic stress disorder (PTSD). Studies have shown that these compounds can evoke significant psychological and emotional experiences, which may be leveraged in controlled therapeutic settings to facilitate psychological healing and growth (Sessa, Higbed, & Nutt, 2019).
Mechanism of Action
Target of Action
3,4-Dimethoxy-N-methylphenethylamine hydrochloride, also known as O,O-Dimethylepinine hydrochloride, is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine . .
Biochemical Pathways
Given its structural similarity to dopamine, it may potentially influence dopaminergic pathways . .
Safety and Hazards
Biochemical Analysis
Cellular Effects
The cellular effects of 3,4-Dimethoxy-N-methylphenethylamine hydrochloride are not well-studied. Given its structural similarity to dopamine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEONUMCBIQUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156739 | |
Record name | Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-76-7 | |
Record name | Benzeneethanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13078-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13078-76-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxy-N-methylphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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